2,2,2-Trifluoroethyl benzylcarbamate
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Overview
Description
2,2,2-Trifluoroethyl benzylcarbamate is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzylcarbamate group attached to a trifluoroethyl group . The trifluoroethyl group contains three fluorine atoms, which can significantly influence the compound’s properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, trifluoroethyl groups have been involved in various organic synthesis reactions . For instance, a metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate has been developed .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The introduction of fluorinated moieties, such as the trifluoromethyl group, into organic molecules can significantly alter their biological activities, making this strategy highly beneficial in drug design. The 2,2,2-trifluoroethyl group, derived from compounds like 2,2,2-trifluoroethyl benzylcarbamate, plays a crucial role in the development of fluorinated compounds due to its lipophilic and electron-withdrawing properties. Techniques for the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters have been explored, underscoring the potential utility of CF3CH2-containing products in medicinal chemistry and related fields (Zhao & Hu, 2012).
Photocatalytic Applications
Metal-Organic Frameworks (MOFs) bearing visible-light photocatalysts have been utilized for the selective 2,2,2-trifluoroethylation of styrenes, demonstrating the suppression of benzyl radical dimerization and enhancing the selectivity for the desired hydroxytrifluoroethyl compounds. This research highlights the importance of CF3-containing compounds in the pharmaceutical and agrochemical industries (Yu & Cohen, 2016).
Fluorinated Aromatic Diamine Monomers
The synthesis of novel fluorinated aromatic diamine monomers, utilizing 2,2,2-trifluoroethyl groups, for the creation of fluorine-containing polyimides showcases another dimension of its application. These polyimides, derived from such monomers, exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Yin et al., 2005).
Safety and Hazards
The safety data sheets of related trifluoroethyl compounds suggest that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and respiratory irritation . Proper personal protective equipment should be worn when handling these compounds .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-benzylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-16-9(15)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYIEPKFJPKUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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